molecular formula C28H34ClN7O8 B1195282 Chloroquine diorotate CAS No. 16301-30-7

Chloroquine diorotate

Cat. No. B1195282
CAS RN: 16301-30-7
M. Wt: 632.1 g/mol
InChI Key: IUEFAROUKVNKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroquine diorotate is a derivative of chloroquine, which is a medication primarily used to prevent and treat malaria . It has been successfully used to treat several infectious diseases, rheumatological diseases, and other immunological diseases . The molecular formula of Chloroquine diorotate is C28H34ClN7O8 .


Synthesis Analysis

The synthesis of Chloroquine and its analogs has been a topic of interest in pharmaceutical research . High-Performance Liquid Chromatography (HPLC) coupled to UV detectors is the most employed method to quantify chloroquine in pharmaceutical products and biological samples .


Molecular Structure Analysis

The molecular structure of Chloroquine diorotate is complex, with a molecular formula of C28H34ClN7O8 and an average mass of 632.065 Da . The structure includes a 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine .


Chemical Reactions Analysis

The chemical reactions involving Chloroquine diorotate are complex and are often analyzed using HPLC methods . These methods are used to identify and quantify chloroquine from tablets and injections, degradation products, and metabolites .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chloroquine diorotate have been studied using various methods . HPLC methods have been used to determine the physicochemical properties of chloroquine .

Scientific Research Applications

  • COVID-19 Treatment : Chloroquine has been explored as a potential treatment for COVID-19. Studies have indicated its efficacy in limiting the replication of SARS-CoV-2 (the virus causing COVID-19) in vitro and its possible benefits in COVID-19 associated pneumonia (Touret & de Lamballerie, 2020), (Gao, Tian, & Yang, 2020), (Meo, Klonoff, & Akram, 2020).

  • Anti-Cancer Applications : Chloroquine has been found to potentiate chemotherapies in the treatment of various cancers. It inhibits mechanisms like the multidrug-resistance pump and autophagy, which tumor cells may use to resist chemotherapies (Pascolo, 2016).

  • Ototoxicity Concerns : The use of chloroquine has raised concerns regarding its ototoxic effects, particularly in relation to the increase in prescription during the COVID-19 pandemic. Studies have reported instances of hearing loss potentially induced by chloroquine (Fernandes, Vernier, Dallegrave, & Machado, 2022).

  • Antiviral Effects Beyond Malaria : Chloroquine's antiviral properties extend beyond malaria treatment, showing potential in combating other viral infections. Its immunomodulatory effects are particularly relevant in managing viral diseases like HIV and severe acute respiratory syndrome (Savarino, Boelaert, Cassone, Majori, & Cauda, 2003).

  • Psychiatric Symptoms as a Side Effect : There is evidence that chloroquine treatment can lead to serious psychiatric symptoms as a rare side effect, which may persist for several months (Telgt, van der Ven, Schimmer, Droogleever-Fortuyn, & Sauerwein, 2005).

  • Applications in Non-Malarial Diseases : Chloroquine and its analogs are recognized for their effectiveness in a variety of non-malarial diseases, including autoimmune disorders and certain types of cancer. Its immunomodulatory and immunosuppressive effects are significant in the management of these conditions (Al-Bari, 2015).

  • Inhibition of SARS-CoV in vitro : Chloroquine has been identified as an effective inhibitor of SARS-CoV replication in vitro, suggesting its potential utility in the treatment and prevention of severe acute respiratory syndrome (Keyaerts, Vijgen, Maes, Neyts, & Van Ranst, 2004).

  • Clinical Trials for COVID-19 : There has been a global effort to test the efficacy of chloroquine in the treatment of COVID-19 through various clinical trials (Cortegiani, Ingoglia, Ippolito, Giarratano, & Einav, 2020).

  • Potential for Treating Emerging Viral Diseases : Chloroquine analogs show promise in treating emerging viral diseases, offering potential strategies for the prophylaxis and treatment of these infections (Al-Bari, 2017).

  • Chloroquine Resistance in Plasmodium vivax : The increasing resistance of Plasmodium vivax to chloroquine poses a significant challenge, necessitating the development of new therapeutic strategies (Price et al., 2014).

Safety And Hazards

Chloroquine diorotate, like other forms of chloroquine, can be harmful if swallowed . It is recommended to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, it is advised to call a poison center or doctor .

Future Directions

There is growing interest in the repurposing of Chloroquine and its derivatives for the treatment of diseases other than malaria, especially autoimmune diseases, such as lupus erythematosus and rheumatoid arthritis . Ongoing clinical trials will probably extend the current indications of these drugs .

properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3.2C5H4N2O4/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*8-3-1-2(4(9)10)6-5(11)7-3/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEFAROUKVNKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34ClN7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00936779
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroquine diorotate

CAS RN

16301-30-7
Record name Chloroquine diorotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016301307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dihydroxypyrimidine-4-carboxylic acid--N~4~-(7-chloroquinolin-4-yl)-N~1~,N~1~-diethylpentane-1,4-diamine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with N4-(7-chloro-4-quinolyl)-N1,N1-diethylpentane-1,4-diamine (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROQUINE DIOROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RO28BA0DO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroquine diorotate
Reactant of Route 2
Reactant of Route 2
Chloroquine diorotate
Reactant of Route 3
Chloroquine diorotate
Reactant of Route 4
Reactant of Route 4
Chloroquine diorotate
Reactant of Route 5
Reactant of Route 5
Chloroquine diorotate
Reactant of Route 6
Reactant of Route 6
Chloroquine diorotate

Citations

For This Compound
49
Citations
K Hiraki, I Kimura - Acta Medicinae Okayama, 1964 - ousar.lib.okayama-u.ac.jp
… As a fibroblast-inhibiting agent, either 250mg of chloroquine diphosphate or 200mg of chloroquine diorotate were administered slowly by an intravenous route, usually once or twice …
Number of citations: 14 ousar.lib.okayama-u.ac.jp
K Hiraki, I Kimura - Acta Medicinae Okayama, 1963 - ousar.lib.okayama-u.ac.jp
… Either chloroquine diphosphate or chloroquine diorotate was administered daily by the intraperitoneal, intravenous, subcutaneous or oral route in the net amount of 6-15mg. of …
Number of citations: 13 ousar.lib.okayama-u.ac.jp
J Tseng - Masui. The Japanese journal of anesthesiology, 1971 - pubmed.ncbi.nlm.nih.gov
[Clinical and experimental studies on the mechanism of neuromucular blockade by chloroquine diorotate] [Clinical and experimental studies on the mechanism of …
Number of citations: 16 pubmed.ncbi.nlm.nih.gov
K Hiraki, I Kimura - Acta Medicinae Okayama, 1964 - ousar.lib.okayama-u.ac.jp
… All these patients received either 250 mg of chloroquine diphosphate or 200 mg of chloroquine diorotate usually once or twice daily by slow intravenous injection. The drug was injected …
Number of citations: 17 ousar.lib.okayama-u.ac.jp
K Shibuya - Okayama Igakkai Zasshi (Journal of Okayama Medical …, 1973 - jstage.jst.go.jp
… (chloroquine diphosphate, chloroquine diorotate, chloroquine chondroitin sulfate and chloroquine polygalactu ronate) on rat agar granulomas were studied and the following …
Number of citations: 0 www.jstage.jst.go.jp
K Hiraki, I Kimura - Acta Medicinae Okayama, 1963 - ousar.lib.okayama-u.ac.jp
… of 4 % agar solution in 1/10M phosphate buffer at pH 7.5 and beginning after 24 hours, chloroquine diphosphate, chloroquine diorotate, chloroquine chondroitin sulfate and chloroquine …
Number of citations: 14 ousar.lib.okayama-u.ac.jp
S KUROKAWA - Hifuka kiyo. Acta dermatologica, 1962 - pubmed.ncbi.nlm.nih.gov
[Use of Kidora (chloroquine diorotate) in several skin diseases] [Use of Kidora (chloroquine diorotate) in several skin diseases] … chloroquine diorotate …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
I YOKOTA - Hifuka kiyo. Acta Dermatologica, 1962 - europepmc.org
[Therapy of several skin diseases with chloroquine diorotate]. - Abstract - Europe PMC … [Use of Kidora (chloroquine diorotate) in several skin diseases]. … [Pathophysiological studies …
Number of citations: 2 europepmc.org
H Nakamura, M Ishikawa - Igaku to seibutsugaku. Medicine and …, 1972 - europepmc.org
[Effect of chloroquine diorotate on cholesterol biosynthesis]. - Abstract - Europe PMC … [Effect of chloroquine diorotate on cholesterol biosynthesis]. …
Number of citations: 2 europepmc.org
M SHINOHARA, M KOSAKA… - [Sanfujinka chiryo] …, 1963 - pubmed.ncbi.nlm.nih.gov
[Pregnancy toxemias, with special reference to the effect of chloroquine diorotate (Kidola) on proteinuria] [Pregnancy toxemias, with special reference to the effect of chloroquine …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.